Nlrp3-IN-24

説明

BenchChem offers high-quality Nlrp3-IN-24 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nlrp3-IN-24 including the price, delivery time, and more detailed information at info@benchchem.com.

特性

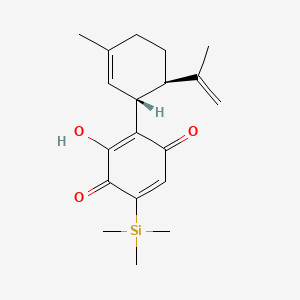

分子式 |

C19H26O3Si |

|---|---|

分子量 |

330.5 g/mol |

IUPAC名 |

3-hydroxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-trimethylsilylcyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H26O3Si/c1-11(2)13-8-7-12(3)9-14(13)17-15(20)10-16(23(4,5)6)18(21)19(17)22/h9-10,13-14,22H,1,7-8H2,2-6H3/t13-,14+/m0/s1 |

InChIキー |

UAXOBFMOHWTNCK-UONOGXRCSA-N |

異性体SMILES |

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |

正規SMILES |

CC1=CC(C(CC1)C(=C)C)C2=C(C(=O)C(=CC2=O)[Si](C)(C)C)O |

製品の起源 |

United States |

Foundational & Exploratory

Nlrp3-IN-24: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action for the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-24. The information presented is collated from peer-reviewed research and is intended to guide further investigation and drug development efforts.

Core Mechanism of Action

Nlrp3-IN-24, also identified as compound 15a in the primary literature, is a potent sila-cannabidiol (sila-CBD) derivative that demonstrates significant inhibitory effects on the NLRP3 inflammasome. Its primary mechanism of action is the suppression of NLRP3 inflammasome activation, thereby preventing the downstream cascade of inflammatory events. This includes the reduced maturation and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).

The canonical activation of the NLRP3 inflammasome is a two-step process. The first, a "priming" signal, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway. The second signal, triggered by a variety of stimuli including pathogen- or danger-associated molecular patterns (DAMPs) such as extracellular ATP, crystalline substances, or heme, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms, and can also induce a form of inflammatory cell death known as pyroptosis.

Nlrp3-IN-24 has been shown to effectively inhibit the second step of this process. In cellular assays, it significantly reduces the release of mature IL-1β following stimulation with a known NLRP3 activator. While the precise binding site of Nlrp3-IN-24 on the NLRP3 protein has not yet been fully elucidated, its inhibitory action is clear from functional assays. Many small molecule inhibitors of NLRP3 have been found to directly bind to the NACHT domain of the NLRP3 protein, preventing its ATP-driven conformational changes and subsequent oligomerization. It is plausible that Nlrp3-IN-24 acts through a similar mechanism.

Signaling Pathways and Experimental Workflow

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

Caption: Canonical NLRP3 inflammasome activation pathway.

Caption: Proposed mechanism of Nlrp3-IN-24 inhibition.

Caption: In vitro experimental workflow for Nlrp3-IN-24.

Quantitative Data Summary

The inhibitory activity of Nlrp3-IN-24 has been quantified in both in vitro and in vivo models. The following table summarizes the key findings.

| Assay Type | Cell Line / Model | Stimulus | Nlrp3-IN-24 Concentration/Dose | Observed Effect | Reference |

| In Vitro | |||||

| IL-1β Release | Differentiated THP-1 cells | Heme (50 µM) | 0.1 µM | Significant inhibition of IL-1β release | [1] |

| IL-1β Release | Differentiated J774A.1 cells | Heme | 0.1 - 10 µM | Inhibition of NLRP3 mediated inflammation | |

| Cytotoxicity | J774A.1 cells | - | 10 µM (24h) | Non-toxic | |

| In Vivo | |||||

| Peritoneal Inflammation | C57BL/6 mice | Heme | 10 - 30 mg/kg (i.p.) | Significant decrease in IL-1β levels |

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of Nlrp3-IN-24.

Heme-Induced NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol details the in vitro assay used to assess the inhibitory effect of Nlrp3-IN-24 on heme-induced NLRP3 inflammasome activation in a human monocytic cell line.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

Heme

-

Nlrp3-IN-24

-

Human IL-1β ELISA kit

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Differentiate the cells into macrophage-like cells by treating with 20 ng/mL of PMA for 24 hours.[1]

-

-

Priming:

-

After differentiation, wash the cells with fresh medium.

-

Prime the cells with 100 ng/mL of LPS for 4 hours to upregulate NLRP3 and pro-IL-1β expression.

-

-

Inhibitor Treatment:

-

Following priming, treat the cells with various concentrations of Nlrp3-IN-24 (e.g., 0.1 µM to 10 µM) for 1 hour.

-

-

NLRP3 Activation:

-

Stimulate the cells with 50 µM of heme for 1 hour to activate the NLRP3 inflammasome.

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

In Vivo Peritoneal Inflammation Model

This protocol describes the in vivo model used to evaluate the efficacy of Nlrp3-IN-24 in a mouse model of peritoneal inflammation.

Materials:

-

C57BL/6 mice

-

Nlrp3-IN-24

-

Heme

-

Phosphate-buffered saline (PBS)

-

ELISA kit for murine IL-1β

Procedure:

-

Animal Acclimatization:

-

Acclimatize C57BL/6 mice to the experimental conditions for at least one week prior to the experiment.

-

-

Inhibitor Administration:

-

Administer Nlrp3-IN-24 at doses of 10-30 mg/kg via intraperitoneal (i.p.) injection.

-

-

Induction of Inflammation:

-

30 minutes after the administration of Nlrp3-IN-24, induce peritoneal inflammation by i.p. injection of heme.

-

-

Sample Collection:

-

At a predetermined time point post-heme injection, euthanize the mice.

-

Collect peritoneal lavage fluid by washing the peritoneal cavity with cold PBS.

-

-

Analysis:

-

Centrifuge the peritoneal lavage fluid to remove cells.

-

Measure the concentration of IL-1β in the cell-free supernatant using a murine IL-1β ELISA kit.

-

Conclusion and Future Directions

Nlrp3-IN-24 is a promising novel inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both cellular and animal models of inflammation. Its ability to suppress heme-induced inflammation suggests its potential therapeutic application in hemolytic diseases.

Future research should focus on:

-

Determining the direct binding target: Utilizing biochemical and biophysical assays, such as thermal shift assays or surface plasmon resonance, with purified NLRP3 protein components to identify the direct binding site of Nlrp3-IN-24.

-

Elucidating the precise molecular mechanism: Investigating the effect of Nlrp3-IN-24 on specific aspects of NLRP3 activation, such as ATPase activity, ASC oligomerization, and post-translational modifications of NLRP3.

-

Expanding in vivo studies: Evaluating the efficacy of Nlrp3-IN-24 in a broader range of disease models where NLRP3 hyperactivation is implicated.

-

Pharmacokinetic and toxicological profiling: Conducting comprehensive studies to assess the absorption, distribution, metabolism, excretion, and safety profile of Nlrp3-IN-24 to support its further development as a therapeutic agent.

References

Nlrp3-IN-24 as a Sila-CBD Derivative: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nlrp3-IN-24, also identified as compound 15a , is a novel synthetic sila-cannabidiol (sila-CBD) derivative that has demonstrated significant potential as a potent inhibitor of the NLRP3 inflammasome.[1] The incorporation of a silicon atom into the cannabidiol scaffold represents a strategic medicinal chemistry approach to enhance the pharmacological properties of natural cannabinoids. This technical guide provides a comprehensive overview of Nlrp3-IN-24, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a breakdown of its synthesis.

Core Concepts: The NLRP3 Inflammasome and Heme-Induced Inflammation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3]

Heme, a component of hemoglobin released during hemolysis, can act as a DAMP, potently activating the NLRP3 inflammasome. This heme-induced inflammation is implicated in the pathophysiology of hemolytic diseases such as sickle cell anemia and thalassemia. Nlrp3-IN-24 has emerged as a promising therapeutic candidate by virtue of its ability to inhibit this heme-induced NLRP3 inflammasome activation.

Mechanism of Action of Nlrp3-IN-24

Nlrp3-IN-24 exerts its anti-inflammatory effects by directly or indirectly inhibiting the activation of the NLRP3 inflammasome. This inhibition leads to a downstream reduction in the release of pro-inflammatory cytokines. The precise molecular target of Nlrp3-IN-24 within the NLRP3 inflammasome complex is an area of ongoing investigation.

Quantitative Data on Inhibitory Activity

The inhibitory effects of Nlrp3-IN-24 (compound 15a ) and its related sila-CBD derivatives on the production of key pro-inflammatory cytokines have been quantified in in vitro studies.

| Compound | Concentration (µM) | Inhibition of IL-1β Release (%) | Inhibition of TNF-α Release (%) | Inhibition of IL-6 Release (%) | Cell Line |

| Nlrp3-IN-24 (15a) | 10 | Significant | Marginal | Marginal | J774A.1 |

| Nlrp3-IN-24 (15a) | 1 | Not significant | Marginal | Marginal | J774A.1 |

| Nlrp3-IN-24 (15a) | 0.1 | Significant | Marginal | Marginal | J774A.1 |

| Compound 15b | 10 | Significant | Marginal | Marginal | J774A.1 |

| Compound 15c | 10 | Significant | Marginal | Marginal | J774A.1 |

Data summarized from Shete et al., ACS Medicinal Chemistry Letters, 2023.

Experimental Protocols

Synthesis of Nlrp3-IN-24 (sila-CBD quinone derivative 15a)

The synthesis of Nlrp3-IN-24 is a multi-step process involving the condensation of (+)-(1S,4R)-p-mentha-2,8-dien-1-ol with a silylated resorcinol derivative, followed by oxidation.

Step 1: Synthesis of Sila-CBD derivative (14a)

-

To a solution of the appropriate silylated resorcinol (compound 11a ) in a suitable solvent, add (+)-(1S,4R)-p-mentha-2,8-dien-1-ol (16 ).

-

Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the sila-CBD derivative 14a .

Step 2: Oxidation to Nlrp3-IN-24 (15a)

-

Dissolve the sila-CBD derivative 14a in a suitable solvent.

-

Add stabilized 2-iodoxybenzoic acid (SIBX) to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain Nlrp3-IN-24 (15a ).

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol details the methodology to assess the inhibitory effect of Nlrp3-IN-24 on heme-induced NLRP3 inflammasome activation in THP-1 human monocytic cells.

1. Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.

-

Add phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.

-

Incubate for 48-72 hours to allow for differentiation into adherent macrophages.

-

After differentiation, replace the PMA-containing medium with fresh, serum-free RPMI-1640 and rest the cells for 24 hours before treatment.

2. Inflammasome Priming and Inhibition:

-

Prime the differentiated THP-1 macrophages with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

After priming, wash the cells with phosphate-buffered saline (PBS).

-

Pre-incubate the cells with various concentrations of Nlrp3-IN-24 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

3. NLRP3 Inflammasome Activation:

-

Activate the NLRP3 inflammasome by treating the cells with heme (e.g., 50 µM) for 6 hours.

4. Sample Collection and Analysis:

-

Collect the cell culture supernatants.

-

Quantify the concentration of secreted IL-1β, TNF-α, and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Heme-Induced Peritoneal Inflammation Model

This protocol describes a mouse model to evaluate the in vivo efficacy of Nlrp3-IN-24 in a heme-induced inflammatory setting.

1. Animal Model:

-

Use C57BL/6 mice (8-10 weeks old).

-

Acclimatize the animals for at least one week before the experiment.

2. Treatment Groups:

-

Group 1: Vehicle control (e.g., saline or DMSO in saline).

-

Group 2: Heme only.

-

Group 3: Heme + Nlrp3-IN-24 (e.g., 10-30 mg/kg).

3. Experimental Procedure:

-

Administer Nlrp3-IN-24 or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

-

Induce peritonitis by i.p. injection of heme (e.g., 50 mg/kg).

-

After a set time point (e.g., 6-24 hours), euthanize the mice.

4. Sample Collection and Analysis:

-

Perform peritoneal lavage by injecting 5 mL of sterile, cold PBS into the peritoneal cavity and gently massaging the abdomen.

-

Collect the peritoneal fluid.

-

Centrifuge the lavage fluid to pellet the cells.

-

Store the supernatant at -80°C for cytokine analysis.

-

Quantify the levels of IL-1β, TNF-α, and IL-6 in the peritoneal fluid using ELISA.

-

The cell pellet can be used for flow cytometry analysis to determine the immune cell infiltrate.

Signaling Pathway

Heme-Induced NLRP3 Inflammasome Activation Pathway

Heme activates the NLRP3 inflammasome through a two-signal mechanism. The first signal (priming) involves the activation of Toll-like receptor 4 (TLR4) by heme, leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal involves the generation of mitochondrial reactive oxygen species (mtROS) and potassium (K+) efflux, which trigger the assembly of the NLRP3 inflammasome complex. This complex, consisting of NLRP3, ASC, and pro-caspase-1, leads to the cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.

Conclusion

Nlrp3-IN-24 represents a significant advancement in the development of targeted anti-inflammatory therapeutics. As a sila-CBD derivative, it demonstrates the potential of silicon substitution to enhance the pharmacological profile of natural products. Its ability to inhibit the heme-induced NLRP3 inflammasome positions it as a promising candidate for the treatment of hemolytic diseases and other inflammatory conditions driven by NLRP3 activation. The data and protocols presented in this guide are intended to facilitate further research and development of Nlrp3-IN-24 and related compounds.

References

Nlrp3-IN-24: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide range of danger signals. Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory and autoimmune diseases. This has led to a significant research effort to identify and develop small molecule inhibitors of NLRP3. This technical whitepaper details the discovery and preclinical development of Nlrp3-IN-24, a potent sila-cannabidiol (sila-CBD) derivative that has shown significant promise in inhibiting the heme-induced activation of the NLRP3 inflammasome. This document provides a comprehensive overview of its synthesis, in vitro and in vivo activities, and the detailed experimental protocols utilized in its initial characterization.

Discovery and Synthesis

Nlrp3-IN-24, also referred to as compound 15a, was discovered as part of a focused effort to synthesize and evaluate silicon-incorporated phytocannabinoids for their anti-inflammatory properties. The rationale behind incorporating silicon was to enhance the metabolic stability and potentially improve the pharmacological profile of the parent cannabinoid scaffold. The synthesis of Nlrp3-IN-24 is a multi-step process, the final step of which involves the oxidation of its sila-CBD precursor.[1]

Experimental Protocols: Synthesis of Nlrp3-IN-24 (Compound 15a)

The synthesis of Nlrp3-IN-24 and its related sila-CBD derivatives was carried out following established chemical methodologies. The general procedure for the final oxidation step is as follows:

General Procedure for the Synthesis of Silylated Quinone Cannabidiol Derivatives (15a–15c): To a stirred solution of the respective sila-CBD derivative (14a–14c) in a solvent mixture of CH3CN/CH2Cl2/H2O (0.05 M), 2-iodoxybenzoic acid (SIBX) (3.0 equivalents) was added. The resulting reaction mixture was then stirred at room temperature. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired silylated quinone cannabidiol derivatives (15a–15c).[1]

In Vitro Biological Evaluation

The in vitro anti-inflammatory activity of Nlrp3-IN-24 was assessed through a series of assays designed to measure its inhibitory effect on the NLRP3 inflammasome and the production of other pro-inflammatory cytokines.

Quantitative Data: In Vitro Inhibition

| Assay | Cell Line | Stimulus | Compound | Concentration (µM) | % Inhibition (Mean ± SD) | Reference |

| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | Nlrp3-IN-24 (15a) | 10 | ~80% | [2] |

| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | Nlrp3-IN-24 (15a) | 1 | ~75% | [2] |

| Heme-Induced IL-1β Release | Differentiated THP-1 | Heme (50 µM) | Nlrp3-IN-24 (15a) | 0.1 | ~60% | [2] |

| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 10 | ~70% | |

| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 1 | Marginal | |

| LPS-Induced TNF-α Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 0.1 | Marginal | |

| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 10 | ~65% | |

| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 1 | Marginal | |

| LPS-Induced IL-6 Release | J774A.1 | LPS (1 µg/mL) | Nlrp3-IN-24 (15a) | 0.1 | Marginal | |

| Cell Viability (MTT Assay) | J774A.1 | - | Nlrp3-IN-24 (15a) | 10 | Non-toxic |

Experimental Protocols: In Vitro Assays

Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells: Human THP-1 monocytic cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were differentiated into macrophages by treatment with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 24 hours. The differentiated THP-1 cells were then primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours. Following priming, the cells were treated with varying concentrations of Nlrp3-IN-24 for 1 hour. Subsequently, the NLRP3 inflammasome was activated by adding 50 µM of heme for 1 hour. The cell culture supernatants were collected, and the concentration of cleaved IL-1β was measured using an ELISA kit according to the manufacturer's instructions.

TNF-α and IL-6 Release in J774A.1 Cells: J774A.1 murine macrophage-like cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin. The cells were seeded in 96-well plates. After adherence, the cells were treated with different concentrations of Nlrp3-IN-24 for 1 hour. Following this, the cells were stimulated with 1 µg/mL of LPS for 24 hours. The cell culture supernatants were then collected, and the levels of TNF-α and IL-6 were quantified using ELISA kits as per the manufacturer's protocols.

Cell Viability Assay: The cytotoxicity of Nlrp3-IN-24 was evaluated using the MTT assay. J774A.1 cells were treated with 10 µM of the compound for 24 hours. After the incubation period, MTT reagent was added to each well, and the cells were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in a solubilization buffer, and the absorbance was measured at 570 nm.

In Vivo Preclinical Evaluation

To assess the in vivo efficacy of Nlrp3-IN-24, a mouse model of heme-induced peritoneal inflammation was utilized.

Quantitative Data: In Vivo Efficacy

| Animal Model | Treatment | Dose (mg/kg) | Route | Endpoint | Result | Reference |

| Heme-Induced Peritoneal Inflammation (Mice) | Nlrp3-IN-24 (15a) | 10 | i.p. | Peritoneal IL-1β levels | Significant reduction compared to vehicle | |

| Heme-Induced Peritoneal Inflammation (Mice) | Nlrp3-IN-24 (15a) | 30 | i.p. | Peritoneal IL-1β levels | Significant reduction compared to vehicle |

Experimental Protocols: In Vivo Study

Heme-Induced Peritoneal Inflammation in Mice: Female BALB/c mice were used for this study. The mice were administered Nlrp3-IN-24 (10 and 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. After 30 minutes, peritoneal inflammation was induced by an i.p. injection of heme (12.5 mg/kg). Four hours post-heme injection, the mice were euthanized. The peritoneal cavity was lavaged with phosphate-buffered saline (PBS). The peritoneal lavage fluid was collected and centrifuged to remove cells. The supernatant was used to measure the levels of IL-1β by ELISA according to the manufacturer's instructions.

Visualizations

Signaling Pathway

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of Nlrp3-IN-24.

Experimental Workflows

Caption: Workflow for the in vitro evaluation of Nlrp3-IN-24.

Caption: Workflow for the in vivo heme-induced peritonitis model.

Conclusion

Nlrp3-IN-24 has been identified as a novel sila-CBD derivative with potent inhibitory activity against the NLRP3 inflammasome. The preclinical data presented herein demonstrate its ability to significantly reduce the release of IL-1β in a heme-induced inflammation model, both in vitro and in vivo. Furthermore, it exhibits inhibitory effects on other key pro-inflammatory cytokines, TNF-α and IL-6. The incorporation of silicon into the cannabidiol scaffold appears to be a promising strategy for developing metabolically stable anti-inflammatory agents. Further investigation into the pharmacokinetic and toxicological profile of Nlrp3-IN-24 is warranted to fully elucidate its therapeutic potential for the treatment of diseases driven by NLRP3 inflammasome hyperactivation.

References

The Structure-Activity Relationship of Nlrp3-IN-24: A Technical Guide to Sila-Cannabidiol Derivatives as NLRP3 Inflammasome Inhibitors

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nlrp3-IN-24, a potent inhibitor of the NLRP3 inflammasome. Nlrp3-IN-24 belongs to a novel class of sila-cannabidiol (sila-CBD) derivatives designed to target heme-induced inflammation, a pathological process implicated in hemolytic diseases such as sickle cell anemia and thalassemia. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, immunology, and inflammation research.

The NLRP3 inflammasome is a multi-protein complex of the innate immune system that, upon activation by a wide array of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. Aberrant activation of the NLRP3 inflammasome is a key driver of numerous inflammatory and autoimmune diseases. Consequently, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.

Nlrp3-IN-24, identified as compound 15a in the primary literature, emerged from a focused medicinal chemistry campaign that explored the synthetic derivatization of cannabidiol (CBD). By replacing a carbon atom with silicon in the CBD scaffold, researchers aimed to enhance the compound's pharmacological properties. This guide will detail the key structural modifications and their impact on the inhibitory activity against the NLRP3 inflammasome.

Core Structure and Numbering

The core scaffold of the compounds discussed is based on a sila-cannabidiol structure. The key modifications and their corresponding compound numbers from the primary research are presented below.

Structure-Activity Relationship (SAR) Analysis

The development of Nlrp3-IN-24 and its analogs has provided critical insights into the structural requirements for potent inhibition of the heme-induced NLRP3 inflammasome. The SAR can be summarized by analyzing the modifications at key positions of the sila-cannabidiol scaffold.

The initial screening of a series of sila-cannabigerol (sila-CBG) and sila-cannabidiol (sila-CBD) derivatives revealed that the sila-CBD scaffold was more promising for potent anti-inflammatory activity. Among the tested compounds, the sila-CBD derivatives 15a , 15b , and 15c were identified as the most potent inhibitors of the heme-induced NLRP3 inflammasome.[1]

A significant finding from the study is that the anti-NLRP3 activity was newly endowed to the sila-CBD derivatives, as their parent carbon-based counterparts did not exhibit this activity.[1] This highlights the importance of the silicon incorporation in the scaffold for targeting the NLRP3 inflammasome.

Furthermore, compounds 15a and 15c demonstrated significant inhibition of the heme-mediated induction of the NLRP3 inflammasome at a concentration as low as 0.1 μM.[1] These compounds also showed the ability to inhibit other pro-inflammatory cytokines, namely TNF-α and IL-6, at a concentration of 10 μM.[1]

The in vivo efficacy of the lead compounds was confirmed in a heme-mediated peritoneal inflammation model, where administration of 15a and 15c led to a significant reduction in inflammation.[1] An additional benefit observed with the sila-CBD derivatives was their enhanced metabolic stability when compared to their carbon analogs.

Quantitative Data Summary

The following tables summarize the quantitative data for Nlrp3-IN-24 (15a ) and related compounds from the primary study.

| Compound | Scaffold | Modifications | IL-1β Inhibition (at 10 µM) in THP-1 cells | TNF-α Inhibition (at 10 µM) in J774A.1 cells | IL-6 Inhibition (at 10 µM) in J774A.1 cells |

| 12c | Sila-CBG | - | ~60% reduction | Not reported | Not reported |

| 13a | Sila-CBG | - | Significant Inhibition | Significant Inhibition | Not reported |

| 15a (Nlrp3-IN-24) | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 15b | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |

| 15c | Sila-CBD | - | Significant Inhibition | Significant Inhibition | Significant Inhibition |

Note: The primary publication presented the data in bar graphs. The term "Significant Inhibition" is used here to represent a substantial reduction in cytokine release as depicted in the source.

Further dose-response studies revealed that compounds 15a and 15c significantly inhibited the heme-mediated induction of the NLRP3 inflammasome at a concentration of 0.1 μM.

Experimental Protocols

The following are the key experimental methodologies employed in the structure-activity relationship studies of Nlrp3-IN-24 and its analogs.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

-

Cell Culture and Differentiation: Human monocytic THP-1 cells were cultured and differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 20 ng/mL.

-

Priming: The differentiated THP-1 cells were primed with lipopolysaccharide (LPS) at a concentration of 100 ng/mL for 4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Compound Treatment: Following priming, the cells were treated with various concentrations of the test compounds (e.g., 0.1, 1, and 10 μM) for 1 hour.

-

NLRP3 Activation: The NLRP3 inflammasome was activated by adding heme (50 μM) to the cell culture for 1 hour.

-

Cytokine Measurement: The cell culture supernatants were collected, and the concentration of secreted IL-1β was measured using an enzyme-linked immunosorbent assay (ELISA) as a readout for NLRP3 inflammasome activity.

In Vitro TNF-α and IL-6 Inhibition Assay in J774A.1 Cells

-

Cell Culture: Murine macrophage-like J774A.1 cells were used for this assay.

-

Compound and LPS Treatment: The cells were treated with the test compounds in the presence or absence of lipopolysaccharide (LPS).

-

Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatants were quantified by ELISA to assess the anti-inflammatory activity of the compounds.

In Vivo Heme-Mediated Peritoneal Inflammation Model

-

Animal Model: An in vivo model of peritoneal inflammation was utilized to assess the efficacy of the lead compounds.

-

Compound Administration: The test compounds were administered to the animals prior to the inflammatory challenge.

-

Induction of Inflammation: Peritoneal inflammation was induced by the administration of heme.

-

Assessment of Inflammation: The anti-inflammatory effects of the compounds were evaluated by measuring relevant inflammatory markers in the peritoneal cavity.

Visualizations

NLRP3 Inflammasome Signaling Pathway

Caption: NLRP3 inflammasome activation pathway and point of inhibition by Nlrp3-IN-24.

General Experimental Workflow for SAR Studies

Caption: General workflow for the structure-activity relationship (SAR) studies of Nlrp3-IN-24.

References

The Role of NLRP3 Inflammasome Inhibitors in Heme-Induced Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excessive extracellular heme, a consequence of hemolysis in various pathological conditions, is a potent damage-associated molecular pattern (DAMP) that triggers a robust inflammatory response. A key mediator of this heme-induced inflammation is the NLRP3 inflammasome, a multi-protein complex that, upon activation, leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3][4] This guide provides an in-depth technical overview of the role of NLRP3 inflammasome inhibitors in mitigating heme-induced inflammation. While specific data for a compound designated "Nlrp3-IN-24" is not publicly available, this document will focus on the mechanisms and data of well-characterized NLRP3 inhibitors, such as MCC950, as representative examples. We will delve into the signaling pathways of heme-induced NLRP3 activation, present quantitative data on the efficacy of representative inhibitors, and provide detailed experimental protocols for studying these interactions. This guide is intended to be a valuable resource for researchers and professionals in the fields of immunology, hematology, and drug development.

Introduction: Heme as a Pro-inflammatory Mediator

Intravascular hemolysis, a hallmark of diseases like sickle cell anemia, malaria, and sepsis, results in the release of large quantities of hemoglobin and free heme into circulation.[1] Once the natural scavenging mechanisms are saturated, free heme acts as a DAMP, initiating sterile inflammation. Heme has been shown to activate multiple inflammatory pathways, with the activation of the NLRP3 inflammasome being a central event.

The activation of the NLRP3 inflammasome is a critical step in the inflammatory cascade. This multi-protein complex consists of the sensor protein NLRP3, the adaptor protein ASC, and the effector protein pro-caspase-1. Upon activation, these components assemble, leading to the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pyrogenic cytokines. Furthermore, activated caspase-1 can cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death. Given its central role in inflammation, the NLRP3 inflammasome has emerged as a promising therapeutic target for a variety of inflammatory diseases.

The Signaling Pathway of Heme-Induced NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome by heme is a multi-step process that involves both priming (Signal 1) and activation (Signal 2).

Signal 1 (Priming): This initial step involves the upregulation of NLRP3 and pro-IL-1β expression. Heme can provide this priming signal by activating Toll-like receptor 4 (TLR4), which in turn triggers the NF-κB signaling pathway.

Signal 2 (Activation): Following priming, a second signal is required to trigger the assembly and activation of the inflammasome complex. Heme can also provide this activation signal through several proposed mechanisms, including:

-

Potassium (K+) Efflux: A common trigger for NLRP3 activation, the precise mechanism by which heme induces K+ efflux is still under investigation.

-

Mitochondrial Reactive Oxygen Species (mROS) Production: Heme has been shown to induce the production of mROS, which is a critical event for NLRP3 activation.

-

Lysosomal Destabilization: While a mechanism for some NLRP3 activators, the role of lysosomal damage in heme-induced activation is less clear.

The convergence of these signals leads to the oligomerization of NLRP3, recruitment of ASC, and activation of caspase-1, culminating in the inflammatory response.

Caption: Signaling pathway of heme-induced NLRP3 inflammasome activation and inhibition.

Quantitative Data on NLRP3 Inhibition

While data on "Nlrp3-IN-24" is unavailable, the following tables summarize the inhibitory potency of well-characterized NLRP3 inhibitors in various in vitro and in vivo models. This data provides a benchmark for the expected efficacy of selective NLRP3 inhibitors.

Table 1: In Vitro Inhibitory Potency of Representative NLRP3 Inhibitors

| Compound | Cell Type | Activator(s) | Assay | IC50 Value | Reference |

| MCC950 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~7.5 nM | |

| MCC950 | Human Monocyte-Derived Macrophages (HMDMs) | ATP | IL-1β release | ~8.1 nM | |

| CY-09 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~5.9 µM | |

| Oridonin | Mouse Bone Marrow-Derived Macrophages (BMDMs) | ATP | IL-1β release | ~2.5 µM |

Table 2: In Vivo Efficacy of MCC950 in a Model of NLRP3-Dependent Inflammation

| Animal Model | Treatment | Readout | Result | Reference |

| LPS-induced systemic inflammation in mice | MCC950 (pre-treatment) | Serum IL-1β levels | Significant reduction in IL-1β | |

| Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS) | MCC950 | Neonatal lethality | Rescued neonatal lethality | |

| Experimental Autoimmune Encephalomyelitis (EAE) in mice | MCC950 | Disease severity | Attenuated disease severity |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of NLRP3 inhibitors in heme-induced inflammation.

In Vitro Heme-Induced IL-1β Release Assay

This protocol details the steps to measure the inhibitory effect of a compound on heme-induced IL-1β secretion from macrophages.

Cell Culture and Priming:

-

Culture bone marrow-derived macrophages (BMDMs) or a human monocytic cell line (e.g., THP-1) in complete RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3 (Signal 1).

Inhibitor Treatment and Heme Stimulation:

-

After priming, remove the LPS-containing medium and replace it with fresh, serum-free medium.

-

Add the NLRP3 inhibitor (e.g., Nlrp3-IN-24, MCC950) at various concentrations and incubate for 1 hour.

-

Stimulate the cells with hemin (50 µM) for 6 hours to activate the NLRP3 inflammasome (Signal 2).

Quantification of IL-1β:

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Measure the concentration of mature IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Cell viability can be assessed in parallel using an LDH assay on the supernatant or an MTS/MTT assay on the remaining cells.

Caption: Workflow for assessing NLRP3 inhibitor efficacy on heme-induced IL-1β release.

Measurement of Mitochondrial Reactive Oxygen Species (mROS)

This protocol describes how to measure the effect of an NLRP3 inhibitor on heme-induced mROS production using the fluorescent probe MitoSOX Red.

Cell Preparation and Treatment:

-

Seed BMDMs or THP-1 cells in a 12-well plate or on glass coverslips.

-

Prime the cells with LPS (1 µg/mL) for 3-4 hours.

-

Treat with the NLRP3 inhibitor for 1 hour.

-

Stimulate with hemin (50 µM) for 30-60 minutes.

MitoSOX Staining and Analysis:

-

During the last 15-30 minutes of heme stimulation, add MitoSOX Red reagent (5 µM) to the cells and incubate at 37°C, protected from light.

-

Gently wash the cells twice with warm PBS.

-

For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, resuspend in FACS buffer, and analyze on a flow cytometer using the appropriate laser and filter settings for PE or a similar channel.

-

For fluorescence microscopy, mount the coverslips on slides and visualize using a fluorescence microscope.

Caption: Workflow for measuring mitochondrial ROS production.

Conclusion and Future Directions

The activation of the NLRP3 inflammasome by heme is a critical driver of inflammation in hemolytic diseases. The development of potent and specific NLRP3 inhibitors, such as MCC950, represents a promising therapeutic strategy to combat this pathological inflammation. While the specific compound "Nlrp3-IN-24" remains uncharacterized in the public scientific literature, the data and protocols presented in this guide for other NLRP3 inhibitors provide a solid foundation for the investigation of novel therapeutics in this class.

Future research should focus on elucidating the precise molecular mechanisms by which heme activates the NLRP3 inflammasome and on the development of novel NLRP3 inhibitors with improved pharmacokinetic and safety profiles. The application of the experimental protocols detailed herein will be instrumental in advancing our understanding of heme-induced inflammation and in the preclinical evaluation of the next generation of NLRP3-targeting drugs.

References

- 1. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The NLRP3 inflammasome fires up heme-induced inflammation in hemolytic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Nlrp3-IN-24: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nlrp3-IN-24, also identified as compound 15a in scientific literature, is a novel small molecule inhibitor of the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome. As a silicon-incorporated derivative of cannabidiol (sila-CBD), this compound has demonstrated potent anti-inflammatory properties, particularly in the context of heme-induced inflammation. This technical guide provides a comprehensive overview of the target specificity and selectivity of Nlrp3-IN-24, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental validation.

Quantitative Data on Inhibitory Activity

The inhibitory potency of Nlrp3-IN-24 and its analogs has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data regarding the compound's efficacy in inhibiting the NLRP3 inflammasome and downstream inflammatory mediators.

Table 1: In Vitro Inhibition of Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells

| Compound | Concentration | % Inhibition of IL-1β Release |

| Nlrp3-IN-24 (15a) | 10 µM | Significant |

| 0.1 µM | Significant | |

| Analog 15b | 10 µM | Significant |

| Analog 15c | 10 µM | Significant |

| 0.1 µM | Significant |

Note: "Significant" indicates a statistically meaningful reduction in IL-1β release as reported in the source literature. Precise percentage values were not consistently provided in the available search results.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in Differentiated THP-1 Cells

| Compound | Concentration | Target Cytokine | % Inhibition |

| Nlrp3-IN-24 (15a) | 10 µM | IL-6 | Marginal |

| 10 µM | TNF-α | Marginal | |

| Analog 15b | 10 µM | IL-6 | Marginal |

| 10 µM | TNF-α | Marginal | |

| Analog 15c | 10 µM | IL-6 | Marginal |

| 10 µM | TNF-α | Marginal |

Table 3: In Vivo Inhibition of NLRP3 Inflammasome in a Heme-Mediated Peritoneal Inflammation Model

| Compound | Administration | Effect |

| Nlrp3-IN-24 (15a) | Intraperitoneal injection | Validated anti-NLRP3 inflammasome activity |

| Analog 15c | Intraperitoneal injection | Validated anti-NLRP3 inflammasome activity |

Target Specificity and Selectivity

Nlrp3-IN-24 has been primarily characterized as an inhibitor of the NLRP3 inflammasome. The available data suggests a degree of selectivity for the NLRP3 pathway, particularly in the context of heme-induced activation.

The primary research indicates that Nlrp3-IN-24 and its analogs are potent inhibitors of heme-induced NLRP3 inflammasome activation at concentrations as low as 0.1 µM.[1] At a higher concentration of 10 µM, these compounds also show marginal inhibition of the pro-inflammatory cytokines TNF-α and IL-6.[1] This suggests that while the primary target is the NLRP3 inflammasome, there may be some broader anti-inflammatory effects at higher concentrations.

Currently, there is no publicly available data from the reviewed literature detailing the selectivity of Nlrp3-IN-24 against other inflammasome complexes, such as NLRC4 or AIM2, or a broader panel of kinases or other cellular targets. Such studies would be crucial to fully delineate its selectivity profile and potential for off-target effects.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed signaling pathway of heme-induced NLRP3 inflammasome activation and the inhibitory action of Nlrp3-IN-24.

Caption: Heme-induced NLRP3 inflammasome activation pathway and inhibition by Nlrp3-IN-24.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Nlrp3-IN-24.

In Vitro Heme-Induced NLRP3 Inflammasome Activation Assay in THP-1 Cells

-

Cell Culture and Differentiation:

-

Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

To differentiate into macrophage-like cells, THP-1 cells are treated with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours.

-

-

Priming (Signal 1):

-

The differentiated THP-1 cells are primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Inhibitor Treatment:

-

Following LPS priming, the cells are treated with various concentrations of Nlrp3-IN-24 (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 1 hour.

-

-

Activation (Signal 2):

-

NLRP3 inflammasome is activated by adding 50 µM of hemin (a stable form of heme) to the cell culture for 1 hour.

-

-

Measurement of IL-1β Release:

-

The cell culture supernatants are collected.

-

The concentration of secreted IL-1β is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

The percentage inhibition is calculated by comparing the IL-1β levels in Nlrp3-IN-24-treated wells to the vehicle-treated control wells.

-

In Vivo Heme-Mediated Peritoneal Inflammation Model

-

Animal Model:

-

Male C57BL/6 mice (8-10 weeks old) are used for this study.

-

-

Inhibitor Administration:

-

Mice are pre-treated with Nlrp3-IN-24 via intraperitoneal (i.p.) injection at a specified dose (e.g., 10-50 mg/kg) or vehicle control.

-

-

Induction of Peritonitis:

-

One hour after inhibitor administration, peritonitis is induced by i.p. injection of a sterile solution of hemin (e.g., 25 mg/kg).

-

-

Sample Collection:

-

At a predetermined time point after hemin injection (e.g., 6 hours), mice are euthanized.

-

The peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS) to collect peritoneal fluid.

-

Blood samples may also be collected via cardiac puncture.

-

-

Analysis:

-

The peritoneal lavage fluid is centrifuged to pellet the cells.

-

The supernatant is collected to measure the levels of inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) by ELISA.

-

The cell pellet can be used for flow cytometric analysis to quantify the influx of immune cells (e.g., neutrophils, macrophages).

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the in vitro efficacy of Nlrp3-IN-24.

Caption: In vitro experimental workflow for assessing Nlrp3-IN-24 efficacy.

Conclusion

Nlrp3-IN-24 is a promising inhibitor of the NLRP3 inflammasome, demonstrating significant activity in both cellular and animal models of heme-induced inflammation. Its primary mechanism of action appears to be the direct or indirect inhibition of the NLRP3 inflammasome assembly and subsequent release of IL-1β. While the initial data on its potency is encouraging, a comprehensive assessment of its selectivity against other inflammasomes and a broader range of cellular targets is necessary to fully establish its therapeutic potential and safety profile. The experimental protocols and workflows provided herein offer a robust framework for the continued investigation and characterization of Nlrp3-IN-24 and other novel NLRP3 inhibitors.

References

Unraveling the Impact of Nlrp3-IN-24 on Cellular Inflammatory Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nlrp3-IN-24, a novel sila-cannabidiol (sila-CBD) derivative, has emerged as a potent inhibitor of the NLRP3 inflammasome, a key multiprotein complex in the innate immune system. Dysregulation of the NLRP3 inflammasome is implicated in a wide array of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the cellular pathways affected by Nlrp3-IN-24, detailing its mechanism of action, quantitative effects on inflammatory mediators, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of inflammation and the development of novel therapeutics.

Core Mechanism of Action: Inhibition of Heme-Induced NLRP3 Inflammasome Activation

Nlrp3-IN-24 exerts its anti-inflammatory effects by specifically targeting the activation of the NLRP3 inflammasome induced by heme.[1] Heme, a component of hemoglobin released during hemolysis, acts as a damage-associated molecular pattern (DAMP) that can trigger a robust inflammatory response. The activation of the NLRP3 inflammasome by heme is a critical event in the pathophysiology of hemolytic diseases such as sickle cell anemia and thalassemia.[1]

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), typically through the activation of the NF-κB signaling pathway by stimuli such as lipopolysaccharide (LPS). The second step, "activation," is triggered by a variety of stimuli, including heme, leading to the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity of pro-caspase-1 molecules within the complex leads to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[2]

Nlrp3-IN-24 has been demonstrated to effectively inhibit this heme-induced activation of the NLRP3 inflammasome, thereby reducing the production and release of the potent pro-inflammatory cytokine IL-1β.[1]

Cellular Pathways Modulated by Nlrp3-IN-24

The primary cellular pathway affected by Nlrp3-IN-24 is the NLRP3 inflammasome signaling pathway . By inhibiting the assembly and activation of the NLRP3 inflammasome, Nlrp3-IN-24 downstream effects include the modulation of several interconnected cellular processes:

-

Cytokine Production: The most direct consequence of Nlrp3-IN-24 activity is the reduced secretion of IL-1β and IL-18. Additionally, studies have shown that Nlrp3-IN-24 can also lead to a marginal inhibition of other pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) at higher concentrations.[1]

-

Inflammatory Cell Recruitment: In vivo models of peritoneal inflammation have demonstrated that inhibition of the NLRP3 inflammasome can reduce the influx of inflammatory cells, such as neutrophils and monocytes, to the site of inflammation.

-

Pyroptosis: Activation of the NLRP3 inflammasome can lead to a form of pro-inflammatory programmed cell death known as pyroptosis, which is executed by gasdermin D. While not directly reported for Nlrp3-IN-24, inhibition of the NLRP3 inflammasome is a recognized strategy to prevent pyroptosis.

Below is a diagram illustrating the central role of the NLRP3 inflammasome in heme-induced inflammation and the point of intervention for Nlrp3-IN-24.

Caption: Heme-induced NLRP3 inflammasome activation pathway and inhibition by Nlrp3-IN-24.

Quantitative Data on the Effects of Nlrp3-IN-24

The inhibitory activity of Nlrp3-IN-24 (referred to as compound 15a in the source publication) on the production of key pro-inflammatory cytokines has been quantified in in vitro cell-based assays. The following tables summarize the available data.

Table 1: Inhibition of Heme-Induced NLRP3 Inflammasome Activation in THP-1 Cells

| Compound | Concentration (µM) | % Inhibition of IL-1β Release |

| Nlrp3-IN-24 (15a) | 10 | Significant Inhibition |

| 1 | > 50% | |

| 0.1 | > 20% |

Table 2: Inhibition of Pro-inflammatory Cytokines in J774A.1 Cells

| Compound | Concentration (µM) | % Inhibition of TNF-α | % Inhibition of IL-6 |

| Nlrp3-IN-24 (15a) | 10 | Marginal Inhibition | Marginal Inhibition |

| 1 | No Significant Inhibition | No Significant Inhibition | |

| 0.1 | No Significant Inhibition | No Significant Inhibition |

Note: "Significant Inhibition" and "Marginal Inhibition" are qualitative descriptions from the source publication. Specific percentage values for 10 µM were not provided.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Nlrp3-IN-24.

In Vitro Heme-Induced NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes the cell-based assay used to quantify the inhibitory effect of Nlrp3-IN-24 on heme-induced IL-1β release.

1. Cell Culture and Differentiation:

- Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Cells are seeded in 96-well plates at a density of 0.5 x 10^6 cells/well.

- Differentiation into macrophage-like cells is induced by treating with 20 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 3 hours.

2. Priming:

- After differentiation, the medium is replaced with fresh RPMI-1640.

- Cells are primed with 100 ng/mL of lipopolysaccharide (LPS) for 4 hours to induce the expression of NLRP3 and pro-IL-1β.

3. Inhibitor Treatment:

- Following LPS priming, the cells are treated with various concentrations of Nlrp3-IN-24 (0.1, 1, and 10 µM) or vehicle control for 1 hour.

4. NLRP3 Inflammasome Activation:

- The NLRP3 inflammasome is activated by adding 50 µM of heme to the cell culture for 1 hour.

5. Quantification of IL-1β Release:

- The cell culture supernatants are collected.

- The concentration of secreted IL-1β in the supernatants is quantified using a human IL-1β enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

6. Data Analysis:

- The percentage inhibition of IL-1β release is calculated by comparing the IL-1β concentrations in the inhibitor-treated wells to the vehicle-treated control wells.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

culture [label="THP-1 Cell Culture"];

differentiate [label="PMA Differentiation\n(20 ng/mL, 3h)"];

prime [label="LPS Priming\n(100 ng/mL, 4h)"];

inhibit [label="Nlrp3-IN-24 Treatment\n(0.1-10 µM, 1h)"];

activate [label="Heme Activation\n(50 µM, 1h)"];

collect [label="Collect Supernatant"];

elisa [label="IL-1β ELISA"];

analyze [label="Data Analysis"];

end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> culture -> differentiate -> prime -> inhibit -> activate -> collect -> elisa -> analyze -> end;

}

Caption: Workflow for the in vitro heme-induced NLRP3 inflammasome activation assay.

In Vivo Heme-Induced Peritoneal Inflammation Model

This protocol outlines the in vivo mouse model used to validate the anti-inflammatory activity of Nlrp3-IN-24.

1. Animal Model:

- Male C57BL/6 mice (6-8 weeks old) are used for the study.

- Animals are housed under standard laboratory conditions with free access to food and water.

2. Inhibitor Administration:

- Mice are pre-treated with an intraperitoneal (i.p.) injection of Nlrp3-IN-24 at a dose of 10 or 30 mg/kg, or with a vehicle control.

3. Induction of Peritonitis:

- 30 minutes after inhibitor administration, peritonitis is induced by an i.p. injection of LPS.

4. Assessment of Inflammation:

- At a specified time point after LPS injection, the mice are euthanized.

- The peritoneal cavity is lavaged with sterile phosphate-buffered saline (PBS) to collect peritoneal exudate cells.

- The peritoneal lavage fluid is centrifuged to separate the cells from the supernatant.

5. Cytokine Analysis:

- The concentration of IL-1β in the peritoneal lavage fluid supernatant is measured by ELISA.

6. Cellular Analysis:

- The number of recruited inflammatory cells (e.g., neutrophils, monocytes) in the peritoneal exudate is determined by flow cytometry.

7. Data Analysis:

- The levels of IL-1β and the number of inflammatory cells in the Nlrp3-IN-24-treated groups are compared to the vehicle-treated control group to assess the in vivo anti-inflammatory efficacy.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

pretreat [label="Pre-treatment (i.p.)\nNlrp3-IN-24 (10 or 30 mg/kg)"];

induce [label="Induce Peritonitis (i.p.)\nLPS"];

euthanize [label="Euthanize Mice"];

lavage [label="Peritoneal Lavage"];

separate [label="Separate Cells and Supernatant"];

elisa [label="IL-1β ELISA of Supernatant"];

flow [label="Flow Cytometry of Cells"];

analyze [label="Data Analysis"];

end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> pretreat -> induce -> euthanize -> lavage -> separate;

separate -> elisa -> analyze;

separate -> flow -> analyze;

analyze -> end;

}

Caption: Workflow for the in vivo heme-induced peritoneal inflammation model.

Conclusion

Nlrp3-IN-24 is a promising novel inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of heme-induced inflammation. Its ability to potently suppress the production of IL-1β highlights its therapeutic potential for the treatment of hemolytic diseases and other inflammatory conditions driven by NLRP3 inflammasome hyperactivation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation and development of Nlrp3-IN-24 and related compounds as next-generation anti-inflammatory agents. Further research is warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in more complex disease models.

References

Nlrp3-IN-24 and its Effect on Pyroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases. Activation of the NLRP3 inflammasome can lead to pyroptosis, a lytic and inflammatory form of programmed cell death. This technical guide provides an in-depth overview of the NLRP3 signaling pathway, its role in initiating pyroptosis, and the methodologies used to investigate these processes. While specific data for a compound designated "Nlrp3-IN-24" is not publicly available, this guide will use a hypothetical NLRP3 inhibitor to illustrate the experimental approaches and data presentation relevant to the evaluation of such a compound.

Introduction to the NLRP3 Inflammasome and Pyroptosis

The innate immune system relies on pattern recognition receptors (PRRs) to detect pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs)[1]. The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a cytosolic multiprotein complex that functions as a key sensor for a wide array of these stimuli[2][3][4][5]. Upon activation, the NLRP3 inflammasome orchestrates a signaling cascade that results in the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.

Pyroptosis is characterized by cell swelling, membrane rupture, and the release of intracellular contents, which further propagates the inflammatory response. This process is executed by the gasdermin family of proteins, with gasdermin D (GSDMD) being the key effector downstream of NLRP3 inflammasome activation. Given the central role of the NLRP3 inflammasome in inflammation and pyroptosis, it has emerged as a significant therapeutic target for a variety of inflammatory disorders.

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated process that typically requires two signals: a priming signal and an activation signal.

-

Signal 1 (Priming): The priming step is initiated by PAMPs, such as lipopolysaccharide (LPS), or endogenous cytokines like tumor necrosis factor (TNF). This signal leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the activation of the NF-κB signaling pathway.

-

Signal 2 (Activation): A diverse range of stimuli can provide the second signal, leading to the assembly and activation of the NLRP3 inflammasome. These stimuli include ATP, crystalline substances like monosodium urate (MSU) crystals, and mitochondrial dysfunction. This activation signal triggers the oligomerization of NLRP3, which then recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation.

Activated caspase-1 has two primary functions in this pathway:

-

It cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are then secreted.

-

It cleaves GSDMD to generate an N-terminal fragment (GSDMD-N) that oligomerizes and forms pores in the plasma membrane, leading to pyroptosis.

There are also non-canonical pathways for NLRP3 activation, which can be triggered by intracellular LPS and involve caspase-4/5 in humans and caspase-11 in mice.

Experimental Protocols for Assessing NLRP3-Mediated Pyroptosis

A combination of assays is typically employed to accurately monitor and quantify pyroptosis.

Cell Culture and Treatment

-

Cell Lines: Human THP-1 monocytes or mouse bone marrow-derived macrophages (BMDMs) are commonly used. THP-1 cells are often differentiated into a macrophage-like state with phorbol 12-myristate 13-acetate (PMA).

-

Priming: Cells are typically primed with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Activation: Following priming, cells are treated with an NLRP3 activator such as nigericin (5-20 µM) or ATP (1-5 mM) for 1-2 hours.

-

Inhibitor Treatment: The investigational compound (e.g., a hypothetical Nlrp3-IN-24) would be added at various concentrations, typically 30-60 minutes before the addition of the NLRP3 activator.

Lactate Dehydrogenase (LDH) Release Assay

This assay measures the activity of LDH, a cytosolic enzyme released into the culture supernatant upon plasma membrane rupture, a hallmark of pyroptosis.

-

Protocol:

-

After treatment, centrifuge the cell culture plates to pellet any detached cells.

-

Carefully collect the supernatant.

-

Measure LDH activity in the supernatant using a commercially available colorimetric assay kit according to the manufacturer's instructions.

-

Lyse the remaining cells to measure the maximum LDH release.

-

Calculate the percentage of LDH release relative to the maximum release.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of mature IL-1β and IL-18 in the cell culture supernatant.

-

Protocol:

-

Collect the cell culture supernatant as described for the LDH assay.

-

Perform ELISAs for human or mouse IL-1β and IL-18 using commercial kits following the manufacturer's protocols.

-

Generate a standard curve using recombinant cytokines to determine the concentration of the cytokines in the samples.

-

Western Blotting

Western blotting is used to detect the cleavage of key proteins involved in the pyroptosis pathway.

-

Protocol:

-

Collect both the cell supernatant and the cell lysates.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membranes with primary antibodies specific for:

-

Cleaved Caspase-1 (p20 subunit) in the supernatant.

-

GSDMD-N terminal fragment in the cell lysate and/or supernatant.

-

Pro-IL-1β in the cell lysate.

-

Mature IL-1β in the supernatant.

-

-

Use an appropriate loading control (e.g., GAPDH or β-actin) for the cell lysates.

-

Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescence substrate.

-

Flow Cytometry for Cell Death Analysis

Flow cytometry can distinguish between different forms of cell death.

-

Protocol:

-

Gently harvest the cells, including any detached cells in the supernatant.

-

Stain the cells with fluorescent dyes such as propidium iodide (PI) and Annexin V.

-

Analyze the stained cells using a flow cytometer. Pyroptotic cells are typically characterized as being positive for both PI and Annexin V.

-

Immunofluorescence for ASC Speck Visualization

This technique is used to visualize the formation of the ASC speck, a hallmark of inflammasome activation.

-

Protocol:

-

Culture cells on glass coverslips and perform the priming and activation steps.

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent-based buffer.

-

Stain the cells with a primary antibody against ASC, followed by a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Visualize the cells using a fluorescence microscope. The formation of a single, large intracellular aggregate of ASC per cell indicates inflammasome activation.

-

Data Presentation for a Hypothetical NLRP3 Inhibitor

The efficacy of a novel NLRP3 inhibitor, such as the hypothetical Nlrp3-IN-24, would be summarized in a clear, quantitative manner.

| Parameter | Assay | Cell Type | Activator | IC50 (nM) |

| IL-1β Release | ELISA | Human PMA-differentiated THP-1 | Nigericin | 15.2 |

| Mouse BMDMs | ATP | 25.8 | ||

| Pyroptosis (LDH Release) | LDH Assay | Human PMA-differentiated THP-1 | Nigericin | 18.5 |

| Mouse BMDMs | ATP | 30.1 | ||

| Caspase-1 Activity | Caspase-1 Glo Assay | Human PMA-differentiated THP-1 | Nigericin | 14.9 |

Conclusion and Future Directions

The NLRP3 inflammasome is a well-validated target for therapeutic intervention in a host of inflammatory diseases. The development of potent and specific NLRP3 inhibitors is a major focus of current research. A thorough understanding of the NLRP3 activation pathway and the downstream consequences, particularly pyroptosis, is essential for the successful development of these novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the characterization of new chemical entities targeting the NLRP3 inflammasome. Future work in this area will likely focus on the development of inhibitors with improved pharmacokinetic and safety profiles, as well as exploring their efficacy in a wider range of disease models.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 5. The NLRP3 inflammasome: Mechanism of action, role in disease and therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Basis of NLRP3 Inhibition: A Technical Guide to the Nlrp3-IN-24 Binding Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases, making it a prime therapeutic target. This technical guide provides an in-depth exploration of the binding site of NLRP3 inhibitors, using the well-characterized inhibitor MCC950 as a representative example in the absence of specific public data for "Nlrp3-IN-24". The principles and methodologies described herein are broadly applicable to the study of novel NLRP3 inhibitors.

The NLRP3 Inflammasome: A Multi-Protein Complex

The NLRP3 inflammasome is a cytosolic protein complex that, upon activation, triggers a cascade of inflammatory events.[1][2][3] The canonical activation of the NLRP3 inflammasome is a two-step process: a priming signal and an activation signal.[1][3] The priming signal, often initiated by PAMPs like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression. The activation signal, triggered by a variety of stimuli such as ATP, nigericin, or crystalline substances, induces the assembly of the inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. This assembly leads to the autocatalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activated caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.

The Binding Site of NLRP3 Inhibitors: Focus on the NACHT Domain

The NLRP3 protein is composed of three key domains: an N-terminal pyrin domain (PYD), a central NACHT domain (also known as the nucleotide-binding domain or NBD), and a C-terminal leucine-rich repeat (LRR) domain. The NACHT domain possesses ATPase activity, which is essential for NLRP3's function and self-association.

Several potent and specific NLRP3 inhibitors, including the widely studied MCC950, directly target the NACHT domain. Mechanistic studies have shown that MCC950 binds to a specific pocket within the NACHT domain, close to the Walker B motif, which is crucial for ATP hydrolysis. This binding event is thought to lock the NLRP3 protein in an inactive conformation, thereby preventing its ATPase activity and subsequent oligomerization, which are critical steps for inflammasome assembly. Other inhibitors like CY-09 also bind to the ATP-binding site of the NACHT domain, specifically the Walker A motif. Tranilast, another inhibitor, binds to the NACHT domain but affects NLRP3-NLRP3 interaction and oligomerization without altering its ATPase activity.

Quantitative Analysis of Inhibitor Binding and Activity

The potency and efficacy of NLRP3 inhibitors are determined through various quantitative assays. The data is typically presented in terms of half-maximal inhibitory concentration (IC50) for functional assays and dissociation constant (Kd) for direct binding assays.

| Parameter | Description | Typical Value (MCC950) | Assay Type |

| IC50 (IL-1β release) | The concentration of an inhibitor that reduces the secretion of IL-1β by 50%. | 14.3 nM - 57.5 nM | Cell-based (e.g., ELISA) |

| IC50 (Caspase-1 activity) | The concentration of an inhibitor that reduces the activity of caspase-1 by 50%. | ~10 µM (for INF39) | Cell-based or biochemical |

| Kd (Binding Affinity) | The equilibrium dissociation constant, representing the affinity of the inhibitor for the target protein. A lower Kd indicates higher affinity. | 224 nM | Biophysical (e.g., SPR) |

Experimental Protocols for Characterizing NLRP3 Inhibitors

A variety of well-established experimental protocols are employed to characterize the binding and functional effects of NLRP3 inhibitors.

In Vitro Inhibition of IL-1β Secretion (ELISA)

This assay quantifies the inhibitory effect of a compound on the downstream consequences of NLRP3 inflammasome activation.

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) or human monocytic cell lines like THP-1 are commonly used.

-

Priming: Cells are primed with lipopolysaccharide (LPS) to upregulate the expression of NLRP3 and pro-IL-1β.

-

Inhibitor Treatment: Primed cells are pre-incubated with varying concentrations of the test inhibitor.

-

NLRP3 Activation: The inflammasome is activated with a second stimulus such as ATP or nigericin.

-

Quantification of IL-1β: The concentration of secreted IL-1β in the cell culture supernatant is measured using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 value is calculated by plotting the IL-1β concentration against the inhibitor concentration.

Caspase-1 Activity Assay

This assay directly measures the activity of the effector enzyme of the inflammasome.

-

Cell Treatment: Cells are primed and treated with the inhibitor and NLRP3 activator as described in the ELISA protocol.

-

Lysis: Cells are lysed to release intracellular contents, including active caspase-1.

-

Activity Measurement: A fluorogenic or colorimetric substrate for caspase-1 (e.g., Z-YVAD-AFC) is added to the cell lysate. The cleavage of the substrate by active caspase-1 results in a detectable signal that is proportional to the enzyme's activity. Commercial kits like Caspase-Glo® 1 Inflammasome Assay are also available.

NanoBRET™ Target Engagement (TE) Assay

This live-cell assay directly measures the binding of an inhibitor to the NLRP3 protein.

-

Cell Line: A cell line (e.g., HEK293) is engineered to express a fusion protein of NLRP3 and a NanoLuc® luciferase.

-

Tracer: A fluorescent tracer that is known to bind to the target protein is added to the cells.

-

BRET Measurement: In the absence of a competing inhibitor, the binding of the tracer to the NanoLuc®-NLRP3 fusion protein brings the fluorophore and the luciferase in close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).

-

Inhibitor Competition: When an unlabeled inhibitor is added, it competes with the tracer for binding to NLRP3, leading to a decrease in the BRET signal. The degree of BRET reduction is proportional to the inhibitor's affinity and concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique used to measure the kinetics and affinity of the interaction between an inhibitor and the purified NLRP3 protein in real-time.

-

Immobilization: Recombinant, purified NLRP3 protein is immobilized on a sensor chip.

-

Analyte Injection: A solution containing the inhibitor at various concentrations is flowed over the sensor chip.

-

Signal Detection: The binding of the inhibitor to the immobilized NLRP3 protein causes a change in the refractive index at the sensor surface, which is detected as a response signal.

-

Data Analysis: The binding kinetics (association and dissociation rates) and the dissociation constant (Kd) are determined by analyzing the sensorgrams.